1-(2-Hidroxietíl)pirrol

Descripción general

Descripción

1-(2-Hydroxyethyl)pyrrole serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It is used for chemical synthesis .

Synthesis Analysis

Pyrrole synthesis involves various reactions and methods. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . A general, selective, and atom economic metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles is also possible .

Molecular Structure Analysis

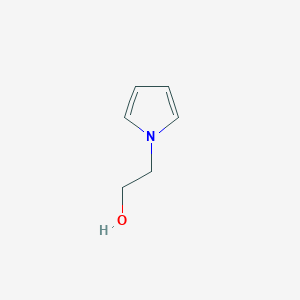

The molecular formula of 1-(2-Hydroxyethyl)pyrrole is C6H9NO . The molecular weight is 111.14 g/mol .

Chemical Reactions Analysis

1-(2-Hydroxyethyl)pyrrole is a versatile compound that can participate in various chemical reactions. For instance, it can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines .

Physical And Chemical Properties Analysis

1-(2-Hydroxyethyl)pyrrole is a liquid at 20 degrees Celsius . Its boiling point is 215 degrees Celsius . The compound has a specific gravity of 1.06 at 20/20 and a refractive index of 1.52 .

Aplicaciones Científicas De Investigación

Aplicaciones Terapéuticas

Los derivados del pirrol son conocidos por sus diversos usos terapéuticos. Actúan como componentes clave en varios compuestos medicinales, incluidos fungicidas, antibióticos, fármacos antiinflamatorios, agentes reductores del colesterol y agentes antitumorales. Específicamente, pueden inhibir la transcriptasa inversa en el VIH-1 y las quinasas de proteínas de las polimerasas de ADN celulares .

Investigación Biomédica

En el campo de la biomedicina, los nanomateriales de polipirrol (PPy), que podrían estar relacionados estructuralmente con el 1-(2-Hidroxietíl)pirrol, se utilizan por sus propiedades conductoras. Encuentran aplicaciones en la ingeniería de tejidos, los sistemas de administración de fármacos y como andamios para el crecimiento celular .

Desarrollo de Sensores

Los compuestos de pirrol son integrales en el desarrollo de sensores debido a su conductividad eléctrica y estabilidad. Se utilizan en la creación de sensores para gases, iones y compuestos orgánicos .

Almacenamiento de Energía

Los nanomateriales de polipirrol también se aplican en dispositivos de almacenamiento de energía, como baterías y supercondensadores, debido a su alta conductividad eléctrica y gran superficie .

Adsorción y Eliminación de Impurezas

Estos compuestos se emplean en procesos de adsorción para la eliminación de impurezas del agua y otros medios, mostrando sus aplicaciones ambientales .

Blindaje Electromagnético

Debido a su naturaleza conductora, los derivados del pirrol se utilizan en materiales de blindaje electromagnético para proteger los dispositivos electrónicos de la interferencia electromagnética .

Extracción en Fase Sólida

En química analítica, la extracción en fase sólida utiliza derivados del pirrol como adsorbentes para separar compuestos orgánicos durante el análisis .

Actuadores

Los materiales basados en pirrol se utilizan en actuadores por su capacidad de cambiar de forma o tamaño cuando se estimulan con un campo eléctrico .

Mecanismo De Acción

While the specific mechanism of action for 1-(2-Hydroxyethyl)pyrrole is not mentioned in the search results, pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2-Hydroxyethyl)pyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The interactions between 1-(2-Hydroxyethyl)pyrrole and these biomolecules are often characterized by hydrogen bonding and hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Cellular Effects

1-(2-Hydroxyethyl)pyrrole has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1-(2-Hydroxyethyl)pyrrole can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Hydroxyethyl)pyrrole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, 1-(2-Hydroxyethyl)pyrrole can bind to the active sites of enzymes, either enhancing or inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, 1-(2-Hydroxyethyl)pyrrole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Hydroxyethyl)pyrrole can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to 1-(2-Hydroxyethyl)pyrrole can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 1-(2-Hydroxyethyl)pyrrole vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, 1-(2-Hydroxyethyl)pyrrole can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

1-(2-Hydroxyethyl)pyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of 1-(2-Hydroxyethyl)pyrrole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 1-(2-Hydroxyethyl)pyrrole can impact its biological activity, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

1-(2-Hydroxyethyl)pyrrole exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a crucial role in directing 1-(2-Hydroxyethyl)pyrrole to its appropriate subcellular locations, where it can exert its biochemical effects.

Propiedades

IUPAC Name |

2-pyrrol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450313 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6719-02-4 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural arrangement of 1-(2-Hydroxyethyl)pyrrole-2,5-dione in its solid state?

A1: In the solid state, 1-(2-Hydroxyethyl)pyrrole-2,5-dione exhibits a unique arrangement. The asymmetric unit comprises two distinct molecules (labeled A and B) related by a non-crystallographic twofold pseudo-axis []. These molecules are connected through O—H⋯O hydrogen bonds between their hydroxy groups, resulting in the formation of C(2) chains that extend along the a-axis direction [].

Q2: How does 1-(2-Hydroxyethyl)pyrrole-2,5-dione form hydrogen bonds in its crystal structure?

A2: 1-(2-Hydroxyethyl)pyrrole-2,5-dione forms hydrogen bonds in its crystal structure through its hydroxy groups. Molecules A and B are linked through O—H⋯O hydrogen bonds between their hydroxy groups []. Additionally, there are C—H⋯O interactions between molecules, which can be classified as weak hydrogen bonds []. This intricate network of hydrogen bonds contributes to the stability of the crystal structure.

Q3: Are there efficient synthetic routes for 1-(2-Hydroxyethyl)pyrrole derivatives?

A3: Yes, research highlights an elegant synthesis of both 1-(2-Vinyloxyethyl)- and 1-(2-Hydroxyethyl)pyrrole-3-carbaldehydes [, ]. While specific details about the synthetic procedure are not provided in the abstracts, the mention of "elegant synthesis" suggests an efficient and potentially scalable method for obtaining these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)